

Technical Guide: (2E)-3-Cyclohexylbut-2-enoic Acid

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Compound of Interest

Compound Name: 3-Cyclohexyl-2-butenic acid

Cat. No.: B1668987

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-Cyclohexylbut-2-enoic acid, with the CAS number 74896-74-5, is an unsaturated carboxylic acid. Its molecular structure, featuring a cyclohexyl group attached to a butenoic acid backbone, makes it a valuable intermediate in organic synthesis.^[1] This compound is of particular interest to researchers in the pharmaceutical and agrochemical sectors due to its potential as a building block for more complex and potentially bioactive molecules.^[1] The presence of both a carboxylic acid functional group and an α,β -unsaturated system allows for a variety of chemical transformations. The cyclohexyl moiety increases the lipophilicity of the molecule, a property that can be crucial in the design of new therapeutic agents. This guide provides an in-depth overview of the available technical data for (2E)-3-Cyclohexylbut-2-enoic acid, including its properties, a proposed synthetic route, and its potential applications in research and development.

Chemical and Physical Properties

Currently, detailed experimental data for (2E)-3-Cyclohexylbut-2-enoic acid is limited in publicly accessible literature. The following table summarizes the available information, including predicted properties.

Property	Value	Source
CAS Number	74896-74-5	[1][2]
IUPAC Name	(2E)-3-Cyclohexylbut-2-enoic acid	Internal
Molecular Formula	C10H16O2	[2]
Molecular Weight	168.23 g/mol	[2]
Boiling Point (Predicted)	297.0 ± 9.0 °C	[2]
Density (Predicted)	1.040 ± 0.06 g/cm ³	[2]
SMILES	<chem>C/C(=C\C(=O)O)/C1CCCCC1</chem>	[3]
InChI Key	WVRIPRILKKOIQL-BQYQJAHWSA-N	[1]

Experimental Protocols: Proposed Synthesis

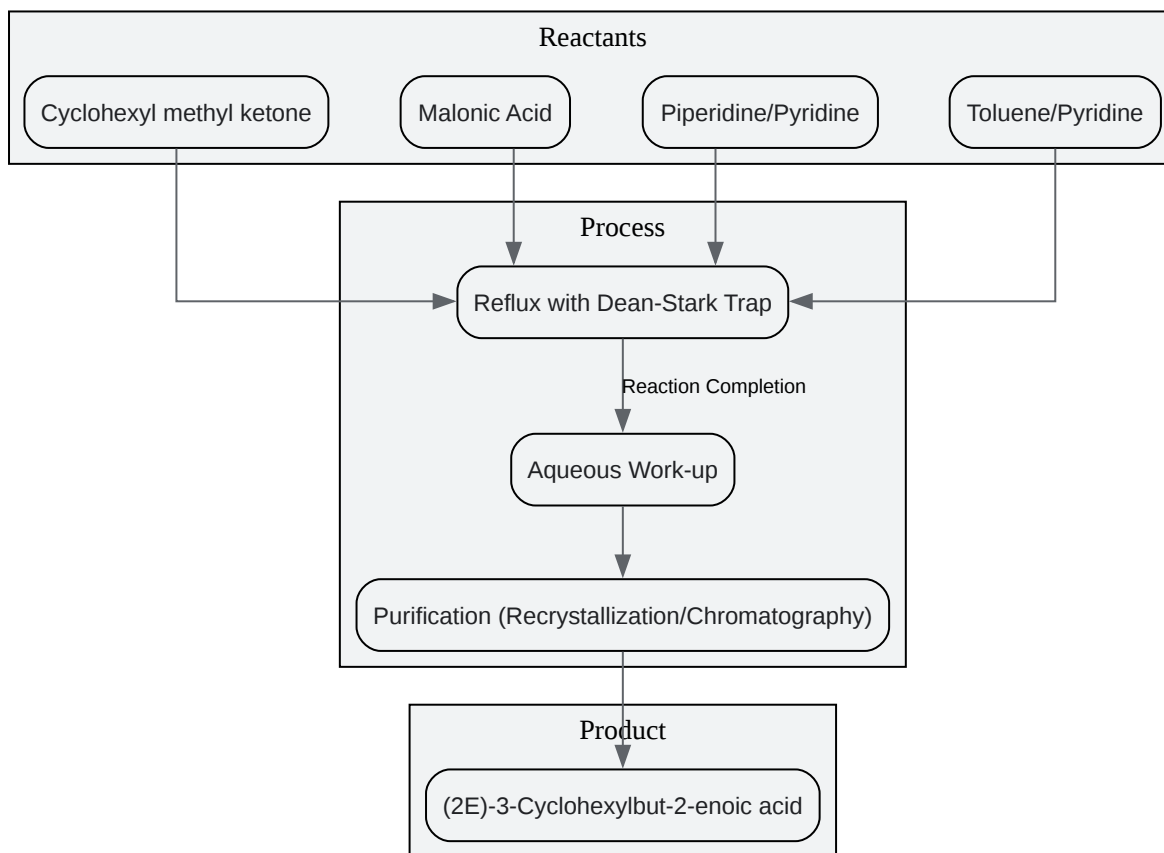
A specific, detailed experimental protocol for the synthesis of (2E)-3-Cyclohexylbut-2-enoic acid is not readily available in the reviewed literature. However, a plausible and efficient synthetic route is the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.[4][5][6][7][8] This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, catalyzed by a weak base.[4][5][6][7][8]

In this proposed synthesis, cyclohexyl methyl ketone would react with malonic acid in the presence of a basic catalyst like piperidine or pyridine, followed by decarboxylation to yield the target α,β -unsaturated carboxylic acid.

Proposed Experimental Protocol: Knoevenagel Condensation

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexyl methyl ketone (1.0 eq), malonic acid (1.2 eq), and a suitable solvent such as toluene or pyridine.

- **Catalyst Addition:** Add a catalytic amount of piperidine or pyridine (0.1 eq) to the reaction mixture.
- **Reaction Execution:** Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If toluene was used as the solvent, wash the organic layer sequentially with dilute hydrochloric acid (to remove the basic catalyst) and brine. If pyridine was used as the solvent, it can be removed under reduced pressure.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (2E)-3-Cyclohexylbut-2-enoic acid can then be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography.



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Caption: Proposed synthetic workflow for (2E)-3-Cyclohexylbut-2-enoic acid.

Spectroscopic Data (Reference Data)

As of now, publicly available, experimentally determined spectroscopic data for (2E)-3-Cyclohexylbut-2-enoic acid (CAS 74896-74-5) is scarce. However, detailed data for the closely related compound, (2E)-3-Cyclohexylprop-2-enoic acid (CAS 56453-86-2), is available and can serve as a useful reference for spectral interpretation.^{[9][10][11]}

Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic acid (CAS 56453-86-2)

¹H NMR (400 MHz, CDCl₃)

¹³C NMR (100 MHz, CDCl₃)

IR (KBr)

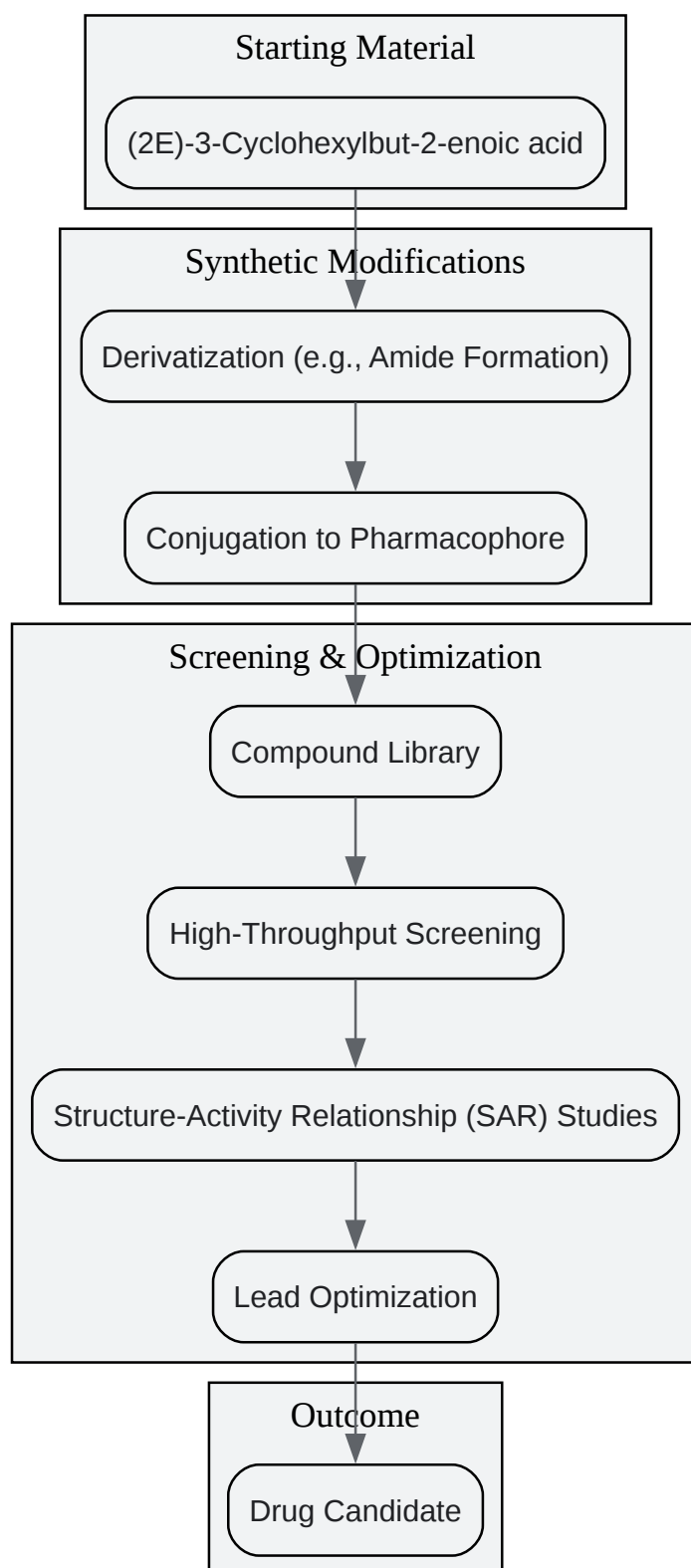
Mass Spectrometry (EI-MS)

Applications in Research and Drug Development

(2E)-3-Cyclohexylbut-2-enoic acid is recognized as a useful building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its utility stems from the reactivity of its functional groups:

- **Michael Addition:** The α,β -unsaturated carbonyl system is susceptible to Michael addition, allowing for the introduction of various nucleophiles at the β -position.
- **Carboxylic Acid Derivatization:** The carboxylic acid group can be readily converted into esters, amides, and other derivatives, enabling the attachment of this molecular fragment to other molecules of interest.
- **Cyclization Reactions:** The compound can be employed in various cyclization strategies to construct carbocyclic and heterocyclic ring systems.

While no specific biological activity or involvement in signaling pathways has been reported for (2E)-3-Cyclohexylbut-2-enoic acid itself, its role as a synthetic intermediate suggests its potential contribution to the development of new bioactive compounds. The following diagram illustrates a generalized workflow where such a building block might be utilized in a drug discovery program.



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Caption: Role of (2E)-3-Cyclohexylbut-2-enoic acid in a drug discovery workflow.

Conclusion

(2E)-3-Cyclohexylbut-2-enoic acid is a chemical compound with significant potential as a versatile intermediate in organic synthesis. While comprehensive experimental data is not yet widely available, its structural features suggest a range of possible applications, particularly in the development of new pharmaceuticals and agrochemicals. The proposed synthetic route via Knoevenagel condensation offers a practical approach for its preparation in a laboratory setting. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in various fields of chemical science.

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